

Biological activity comparison of N-substituted piperazin-2-ones

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Compound of Interest

Compound Name: **1-Methylpiperazin-2-one**

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A Comparative Guide to the Biological Activities of N-Substituted Piperazin-2-ones

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The ability to readily introduce a wide range of substituents at the nitrogen positions allows for the fine-tuning of physicochemical properties and biological activities. This guide provides a comparative overview of the biological activities of various N-substituted piperazin-2-one derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. The information is targeted towards researchers, scientists, and drug development professionals, with a comprehensive presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

N-substituted piperazin-2-one derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic effects against a variety of cancer cell lines. A prominent mechanism of action for some of these compounds involves the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway, which is often dysregulated in cancer.

Quantitative Cytotoxicity Data

The cytotoxic activity of a series of N-substituted piperazin-2-one derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50)

values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Compound ID	N1-Substituent	C3-Substituent	Cancer Cell Line	IC50 (μM)	Reference
1a	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(guanidino)acetyl	HT-29 (Colon)	15.6	[1]
1b	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(thioureido)acetyl	HT-29 (Colon)	25.3	[1]
1c	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(hydrazinyl)acetyl	HT-29 (Colon)	45.7	[1]
2a	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(guanidino)acetyl	A549 (Lung)	20.1	[1]
2b	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(thioureido)acetyl	A549 (Lung)	33.8	[1]
2c	1-(3-chlorophenyl)	2-(4-chlorophenyl)-2-(hydrazinyl)acetyl	A549 (Lung)	58.2	[1]
3	-	3-hydroxy-3-(trifluoromethyl)	HUH7 (Hepatocellular)	<50	[2]

4	4-(2,5-diphenyltetrazolium bromide)-TADDOL- derived	-	yl) ar Carcinoma) HUH7 (Hepatocellul ar Carcinoma)	<50	[2]
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Note: The data is compiled from multiple sources and represents a selection of reported activities.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Cancer cell lines
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Prepare serial dilutions of the test compounds in the complete growth medium.
- After 24 hours, remove the medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
- Incubate the plate for another 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

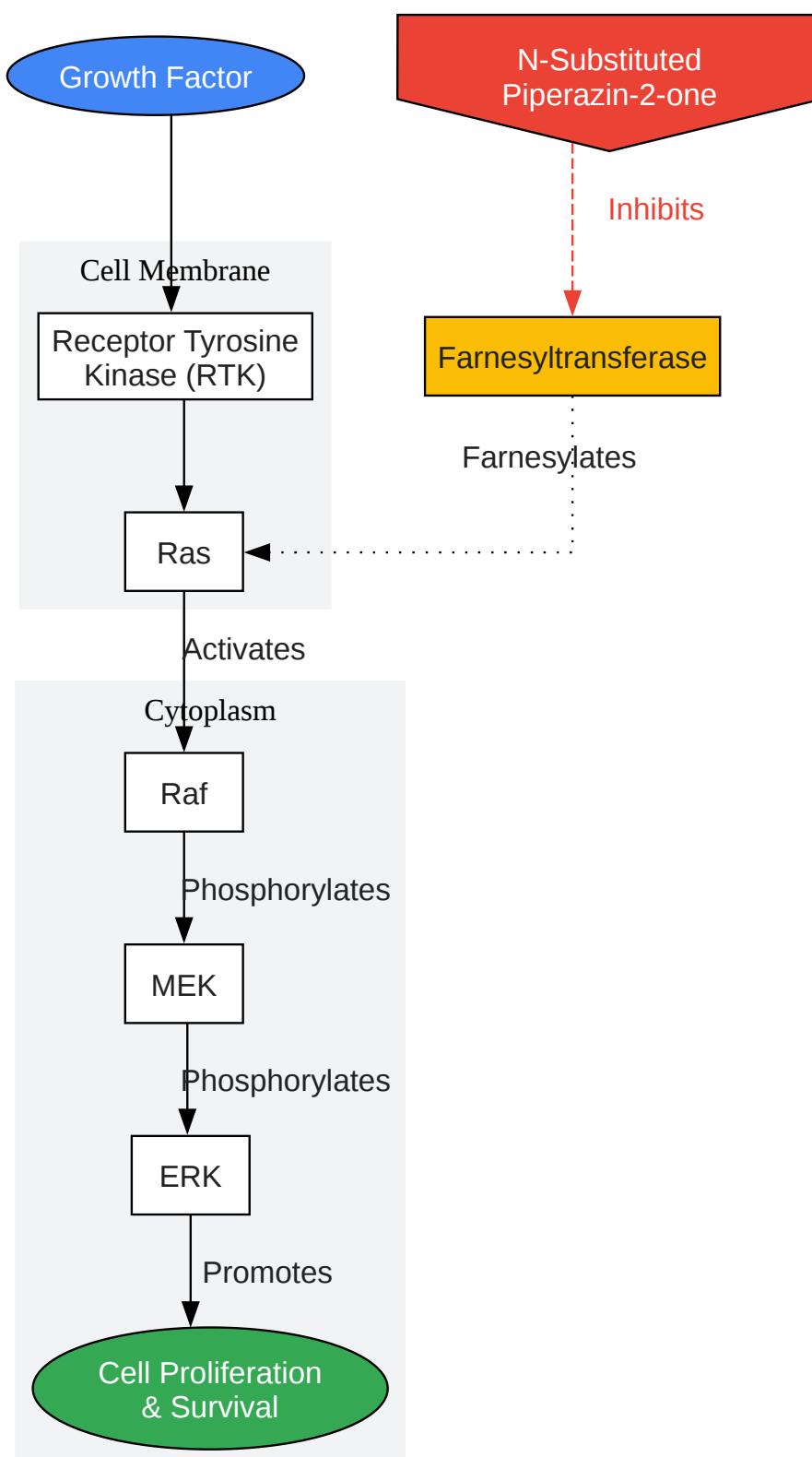


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Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: Ras-Raf-MEK-ERK Pathway Inhibition

Several N-substituted piperazin-2-one derivatives exert their anticancer effects by inhibiting farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, a key component of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival. By inhibiting farnesyltransferase, these compounds prevent the localization of Ras to the cell membrane, thereby blocking downstream signaling and inhibiting cancer cell growth.^[3]

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Caption: Inhibition of the Ras signaling pathway by N-substituted piperazin-2-ones.

Antimicrobial Activity

Piperazine derivatives have long been recognized for their antimicrobial properties.[\[4\]](#)[\[5\]](#) N-substituted piperazin-2-ones have been investigated as potential antibacterial and antifungal agents, with their efficacy being highly dependent on the nature of the substituent.

Quantitative Antimicrobial Data

The antimicrobial activity of various N-substituted piperazin-2-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID	N-Substituent	Microorganism	MIC (µg/mL)	Reference
5a	N-(phenethyl)piperazinyl quinolone	Helicobacter pylori	-	[6]
5b	Ciprofloxacin derivative 13	Helicobacter pylori	-	[6]
6a	Chalcone containing piperazine	Staphylococcus aureus	-	[7]
6b	Chalcone containing piperazine	Escherichia coli	-	[7]
6c	Chalcone containing piperazine	Candida albicans	2.22	[7]
7	N,N'-bis(1,3,4-thiadiazole) moiety	Escherichia coli	-	[8]

Note: Specific MIC values were not available in all abstracts, but the compounds were reported to have significant activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable broth
- Bacterial or fungal inoculum standardized to 0.5 McFarland
- Test compounds dissolved in a suitable solvent
- Positive control (broth with inoculum)
- Negative control (broth only)
- Standard antibiotic

Procedure:

- Dispense 50 μ L of sterile broth into each well of a 96-well plate.
- Prepare a serial two-fold dilution of the test compound directly in the wells, starting from the second well. The first well serves as the growth control.
- Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add 50 μ L of the standardized inoculum to each well, except for the negative control wells.

- Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.



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Caption: Workflow for MIC determination using the broth microdilution method.

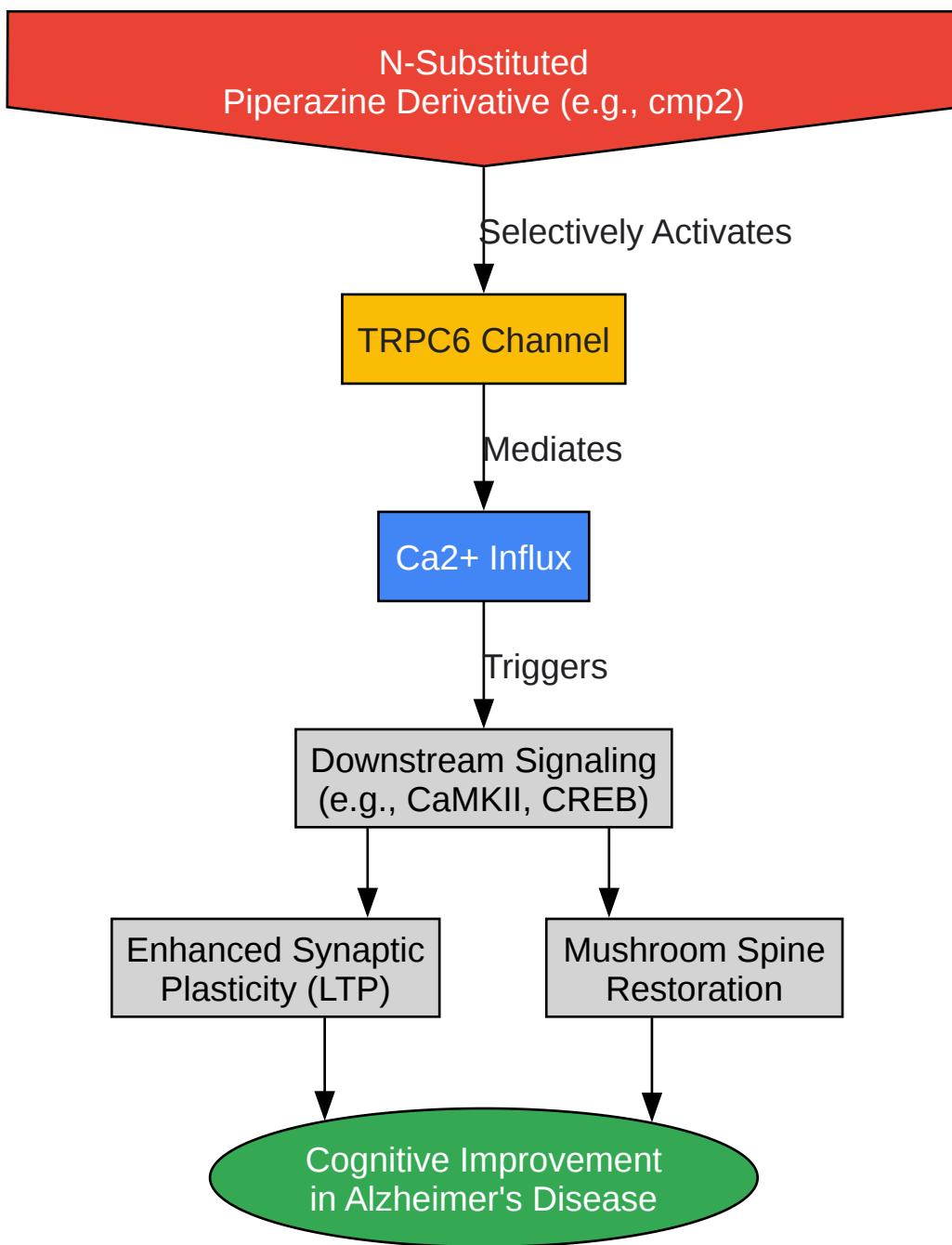
Central Nervous System (CNS) Activity

N-substituted piperazine derivatives have also been explored for their potential to treat various CNS disorders. Their ability to cross the blood-brain barrier makes them attractive candidates for targeting neurological diseases.^[9]

Recent studies have highlighted the potential of certain piperazine derivatives as selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in synaptic function.^[9] Dysregulation of TRPC6 has been linked to neurodegenerative diseases like Alzheimer's. One such derivative, cmp2, has shown promise in restoring synaptic plasticity in mouse models of Alzheimer's disease.^{[10][11]}

Logical Relationship: TRPC6 Activation and Synaptic Restoration

The proposed mechanism involves the selective activation of TRPC6 channels by the N-substituted piperazine derivative. This activation leads to an influx of calcium ions, which is crucial for downstream signaling pathways that promote synaptic plasticity and the restoration of mushroom spines, a type of mature and stable dendritic spine associated with long-term memory.



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Caption: Logical pathway of TRPC6 activation by N-substituted piperazines for synaptic restoration.

Conclusion

N-substituted piperazin-2-ones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to modify the N-substituents allows for the targeted design of potent and selective agents for various therapeutic applications, from oncology to infectious diseases and neurodegenerative disorders. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the further exploration and optimization of this important chemical scaffold.

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